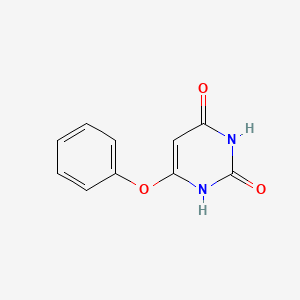
3-(Dimethylamino)cyclohexan-1-one
Descripción general
Descripción
3-(Dimethylamino)cyclohexan-1-one is an organic compound with the molecular formula C8H15NO. It is a cyclohexanone derivative with a dimethylamino group attached to the third carbon of the cyclohexane ring. This compound is known for its versatile applications in organic synthesis, pharmaceuticals, and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Dimethylamino)cyclohexan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with dimethylamine in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of a solvent such as ethanol or methanol. The process involves the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalytic systems and automated reactors helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, cyanides, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted cyclohexanone derivatives
Aplicaciones Científicas De Investigación
3-(Dimethylamino)cyclohexan-1-one has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and fused ring systems.
Pharmaceutical Development: The compound is used in the development of biologically active molecules, including potential drug candidates.
Catalysis: It acts as a catalyst or catalyst precursor in various organic reactions, enhancing reaction rates and selectivity.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)cyclohexan-1-one involves its interaction with molecular targets through its dimethylamino and carbonyl functional groups. These interactions can lead to the formation of covalent or non-covalent bonds with target molecules, influencing their activity. The compound can participate in various pathways, including nucleophilic addition and substitution reactions, depending on the nature of the target and the reaction conditions.
Comparación Con Compuestos Similares
3-(Dimethylamino)cyclohexan-1-one can be compared with other similar compounds, such as:
Cyclohexanone: Lacks the dimethylamino group, making it less versatile in certain reactions.
3-(Methylamino)cyclohexan-1-one: Contains a single methyl group, leading to different reactivity and applications.
3-(Dimethylamino)cyclopentan-1-one: Has a smaller ring size, affecting its chemical properties and reactivity.
The presence of the dimethylamino group in this compound imparts unique properties, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
3-(dimethylamino)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-9(2)7-4-3-5-8(10)6-7/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDLYEPKOVZEJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B3187472.png)

![3-[(Tert-butyldimethylsilyl)oxy]piperidine](/img/structure/B3187485.png)









